molecular formula C12H12N2O B12086258 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Cat. No.: B12086258
M. Wt: 200.24 g/mol
InChI Key: ZBABWXWDTMYZCK-UHFFFAOYSA-N
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Description

4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound features a benzaldehyde moiety substituted with a pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the condensation of 4-methylbenzaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and solvent conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzaldehyde involves its interaction with various molecular targets. The compound’s pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-methyl-3-(1-methylpyrazol-4-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-9-3-4-10(8-15)5-12(9)11-6-13-14(2)7-11/h3-8H,1-2H3

InChI Key

ZBABWXWDTMYZCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C2=CN(N=C2)C

Origin of Product

United States

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